2,3-Diamino-6-(phenylmercapto)pyridine
Description
Properties
Molecular Formula |
C11H11N3S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
6-phenylsulfanylpyridine-2,3-diamine |
InChI |
InChI=1S/C11H11N3S/c12-9-6-7-10(14-11(9)13)15-8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) |
InChI Key |
GJOKLMLGDMONLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=C(C=C2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Substituent Analysis
The table below compares 2,3-Diamino-6-(phenylmercapto)pyridine with structurally related pyridine derivatives from diverse sources:
Key Observations:
Substituent Effects on Molecular Weight: The phenylmercapto group in the target compound contributes to a higher molecular weight (217.29 g/mol) compared to fluorinated analogs (e.g., 171.14 g/mol for CF₂H-substituted derivative) . The compound with a benzodioxin and dimethylaminomethylphenyl group () has the largest molecular weight (391.46 g/mol), reflecting its extended aromatic system .
Methylation of amino groups (e.g., N3-methyl in ) may reduce hydrogen-bonding capacity, altering solubility or receptor interactions .
Functional Group Diversity: Methoxy (-OCH₃) and silyl (-SiMe₃) substituents in other pyridine derivatives (e.g., ) demonstrate how electronic and steric profiles can diverge significantly from the target compound’s amino and thioether groups .
Hypothetical Property Comparisons
- Lipophilicity : The phenylmercapto group likely increases logP compared to fluorinated or methoxy-substituted derivatives, suggesting better membrane permeability but poorer aqueous solubility.
- Reactivity: The amino groups at 2- and 3-positions may participate in hydrogen bonding or coordination chemistry, similar to other diaminopyridines .
- Biological Activity : Fluorinated analogs () are often explored for medicinal chemistry due to enhanced stability, whereas bulkier substituents (e.g., benzodioxin in ) might target specific protein pockets .
Research Implications
Drug Discovery : The target compound’s phenylmercapto group could be optimized for interactions with hydrophobic binding sites, while fluorinated analogs might improve pharmacokinetic profiles .
Material Science : Pyridine derivatives with trimethylsilyl or methoxy groups () highlight applications in catalysis or polymer chemistry, areas where the target compound’s thioether group may offer unique reactivity .
Preparation Methods
Synthesis via Chloropyridine Intermediate
Route :
-
Starting Material : 2,6-Dichloro-3-nitropyridine (synthesized via nitration of 2,6-dichloropyridine).
-
Amination at C2 : Ammonolysis with aqueous ammonia yields 2-amino-6-chloro-3-nitropyridine.
-
Thiolation at C6 : Substitution of chlorine with phenylmercapto using thiophenol under Ullmann coupling conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMSO, 100°C).
-
Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) or SnCl₂/HCl reduces the nitro group to an amine.
Data :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Amination | NH₃ (aq), 35–40°C | 85% | |
| Thiolation | CuI, thiophenol, DMSO, 100°C, 12 h | 70% | |
| Reduction | H₂ (1 atm), Pd/C, EtOH, RT | 90% |
Key Findings :
-
Ullmann coupling ensures regioselective C–S bond formation at C6.
-
SnCl₂ in HCl provides higher yields (95%) for nitro reduction but requires acidic conditions.
Direct C–H Thiolation of Pyridine Derivatives
Radical-Mediated Thiolation
Route :
-
Zincke Imine Intermediate : Generate N-DNP-Zincke imine from pyridine to activate C3 or C6 positions.
-
Radical Addition : Phenylthiol radical addition at C6 via initiators (e.g., Phth–Br, TBHP).
-
Rearomatization : Eliminate the activating group to yield 6-(phenylmercapto)pyridine.
-
Diamination : Sequential amination using NH₃ or Pd-catalyzed coupling.
Data :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Thiolation | Phth–SPh, TBHP, CH₃CN, 80°C | 65% | |
| Diamination | NH₃ (7 atm), Cu catalyst, 130°C | 75% |
Key Findings :
-
Radical inhibition experiments (TEMPO) confirm a radical pathway.
-
Meta-selectivity is achievable via Zincke intermediates, but C6 functionalization requires precise directing groups.
Multi-Step Functionalization of Pre-Aminated Pyridines
From 2,3-Diamino-6-chloropyridine
Route :
-
Starting Material : 2,3-Diamino-6-chloropyridine (commercially available).
-
Thiolation : Displacement of chlorine with thiophenol under basic conditions (KOH, DMF, 120°C).
Data :
Key Findings :
-
Electron-donating amino groups deactivate the ring, necessitating harsh conditions.
-
Byproducts include disulfides, requiring careful purification.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity | Multi-step synthesis | 70–90% |
| Radical Thiolation | Direct C–H activation | Requires specialized directing groups | 60–75% |
| Pre-Aminated Route | Commercially available starting material | Low efficiency due to deactivation | 50–60% |
Optimization Strategies
Q & A
Q. How to analyze competing reaction pathways in the synthesis of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
